molecular formula C7H8N2O4 B13518805 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B13518805
M. Wt: 184.15 g/mol
InChI Key: ZMHWSEBRJCEKOO-UHFFFAOYSA-N
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Description

6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with an oxazine ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce esters or amides .

Scientific Research Applications

6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex chemical reactions .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c10-4-2-9-6(13-3-4)1-5(8-9)7(11)12/h1,4,10H,2-3H2,(H,11,12)

InChI Key

ZMHWSEBRJCEKOO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=NN21)C(=O)O)O

Origin of Product

United States

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